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  • Product: 1-(4-Hydroxyphenyl)-3-methylurea
  • CAS: 38652-14-1

Core Science & Biosynthesis

Foundational

Preliminary Agrochemical Screening of 1-(4-Hydroxyphenyl)-3-methylurea: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substituted phenylurea class of compounds has yielded numerous commercially successful herbicides, primarily acting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenylurea class of compounds has yielded numerous commercially successful herbicides, primarily acting through the inhibition of Photosystem II (PSII) in plants.[1][2][3] This guide provides a comprehensive framework for the preliminary agrochemical screening of a novel analogue, 1-(4-Hydroxyphenyl)-3-methylurea (CAS No. 38652-14-1).[4] We present a structured, logic-driven pathway from synthesis and characterization to multi-faceted bioactivity screening and preliminary mechanism of action studies. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each experimental choice. This document serves as a practical blueprint for researchers aiming to identify and characterize new potential agrochemical leads.

Introduction: The Rationale for Screening Phenylurea Analogues

Phenylurea herbicides have been a cornerstone of weed management in agriculture for decades.[1][5] Their well-defined mode of action—blocking the Q_B plastoquinone binding site in PSII, thereby halting photosynthetic electron transport—provides a clear biochemical target for rational drug design.[3][6][7] However, the evolution of herbicide-resistant weeds and increasing environmental scrutiny necessitate the discovery of new active ingredients with improved efficacy, selectivity, or environmental profiles.[1]

1-(4-Hydroxyphenyl)-3-methylurea is a structural analogue of established phenylurea compounds. The presence of the core phenylurea scaffold suggests a high probability of herbicidal activity. The 4-hydroxy substitution on the phenyl ring may influence its solubility, uptake by plants, and metabolic fate, potentially offering unique properties compared to existing compounds. This whitepaper outlines the essential first steps to empirically determine its potential as a viable agrochemical candidate.

Synthesis and Analytical Characterization

A robust screening program begins with a pure, well-characterized starting material. The proposed synthesis is a standard nucleophilic addition reaction, which is both efficient and scalable for initial studies.

Synthesis Protocol: 1-(4-Hydroxyphenyl)-3-methylurea

This protocol is adapted from established methods for urea synthesis. The core principle is the reaction of an amine with an isocyanate.

Materials:

  • 4-Aminophenol

  • Methyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add methyl isocyanate (1.1 eq) dropwise via syringe. Causality Note: The reaction is exothermic; slow, cooled addition prevents unwanted side reactions and ensures controlled formation of the desired urea linkage.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the 4-aminophenol spot indicates completion.

  • Workup and Isolation: Upon completion, reduce the solvent volume in vacuo. The crude product will likely precipitate.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as DCM/hexanes, to yield pure 1-(4-Hydroxyphenyl)-3-methylurea as a solid.

  • Drying: Dry the purified product under a high vacuum to remove residual solvents.

Analytical Characterization

Confirmation of the compound's identity and purity is non-negotiable.

Table 1: Analytical Methods for Compound Verification

Technique Purpose Expected Outcome/Key Metrics
¹H NMR Structural confirmation and purityPresence of characteristic peaks for aromatic protons, N-H protons, and methyl group protons. Integration should match the expected proton count.
¹³C NMR Structural confirmationPresence of characteristic peaks for carbonyl carbon, aromatic carbons, and methyl carbon.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₈H₁₀N₂O₂ = 166.18 g/mol ).
HPLC-UV Purity assessmentA single major peak at the expected retention time, with purity >95% by area normalization.[8][9]

Tier 1: Primary Bioactivity Screening

The initial screening phase is designed to cast a wide net, identifying any significant biological activity across the major agrochemical classes. All assays must be run with appropriate controls: a negative (solvent-only) control and a positive control (a known commercial product).

Herbicidal Activity Screening

Given the compound's chemical class, herbicidal effects are the most probable outcome.[5][10] An in-vitro seed germination and seedling growth assay is a rapid and resource-efficient primary screen.

Protocol: Petri Dish Seedling Growth Assay

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 1-(4-Hydroxyphenyl)-3-methylurea in acetone or DMSO.

  • Test Plate Preparation: Line 9 cm petri dishes with one layer of Whatman No. 1 filter paper.

  • Dosing: Apply 1 mL of the test solution, diluted in water to final concentrations (e.g., 1, 10, 100, 1000 ppm), to the filter paper. Include a solvent control (water with the same percentage of acetone/DMSO) and a positive control (e.g., Diuron). Allow the solvent to evaporate completely.

  • Seeding: Place 10-15 seeds of both a monocot (e.g., Lolium perenne, ryegrass) and a dicot (e.g., Arabidopsis thaliana or Lactuca sativa, lettuce) species onto the treated filter paper.

  • Incubation: Seal the dishes with parafilm and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (22-25°C).

  • Assessment: After 7-10 days, measure the germination percentage, root length, and shoot length for each treatment. Calculate the percent inhibition relative to the solvent control.

Fungicidal Activity Screening

While less common for this chemical class, some urea derivatives have shown antifungal properties.[5][11] A poison plate assay against common phytopathogens is the standard primary screen.

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.

  • Dosing: Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 ppm). Also prepare a solvent control plate and a positive control plate (e.g., with Hymexazol).[11]

  • Plating: Pour the amended PDA into petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of a test fungus (e.g., Fusarium solani, Botrytis cinerea) in the center of each plate.[12][13]

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Assessment: When the mycelium in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percent inhibition.

Insecticidal and Nematicidal Screening

Benzoylphenylureas are known insect growth regulators, but the activity of simpler phenylureas is less common.[14] A primary screen should assess both contact and systemic toxicity.

Protocol: Contact Toxicity Assay (e.g., against Spodoptera exigua)

  • Dosing: Apply a 100 ppm solution of the test compound to the surface of an artificial diet in a multi-well plate.

  • Infestation: Place one 2nd instar larva into each well.

  • Incubation: Maintain at appropriate temperature and humidity.

  • Assessment: Record mortality at 24, 48, and 72 hours, comparing to solvent and positive controls (e.g., Chlorbenzuron).[15]

Protocol: Nematicidal Assay (e.g., against Caenorhabditis elegans)

  • Plate Preparation: Mix the test compound into a nematode growth medium at various concentrations.

  • Exposure: Add a synchronized population of L4-stage nematodes.

  • Assessment: After 24 hours, assess mortality under a microscope. Non-motile nematodes that do not respond to prodding are considered dead.

Visualizing the Screening Workflow

A logical, phased approach ensures that resources are focused on the most promising candidates.

Agrochemical_Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Bio-Screening cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: Lead Advancement Synthesis Synthesis & Purification Characterization Analytical Characterization (NMR, MS, HPLC) Synthesis->Characterization Purity >95% Herbicide Herbicidal Assay (Monocot/Dicot) Characterization->Herbicide Fungicide Fungicidal Assay (Poison Plate) Characterization->Fungicide Insecticide Insecticidal Assay (Contact/Feeding) Characterization->Insecticide DoseResponse Dose-Response & EC50 Herbicide->DoseResponse Activity Found Fungicide->DoseResponse Activity Found Insecticide->DoseResponse Activity Found PSII_Assay PSII Inhibition Assay (Chlorophyll Fluorescence) DoseResponse->PSII_Assay Potent Herbicide EcoTox Preliminary Eco-Tox (Microtox / Daphnia) DoseResponse->EcoTox Decision Go/No-Go Decision PSII_Assay->Decision EcoTox->Decision PSII_Inhibition cluster_0 Photosystem II (PSII) in Thylakoid Membrane PSII P680 Pheophytin Plastoquinone Q_A Plastoquinone Q_B Site PSII:f1->PSII:f2 e- transfer PSII:f2->PSII:f3 e- transfer ETC_Blocked Electron Transport Chain BLOCKED Light Light (Photon) Light->PSII:f0 Excites P680 Electron Compound 1-(4-Hydroxyphenyl) -3-methylurea Compound->PSII:f3 Binds & Blocks

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 1-(4-Hydroxyphenyl)-3-methylurea

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide Introduction and Mechanistic Rationale The quantification of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide

Introduction and Mechanistic Rationale

The quantification of 1-(4-Hydroxyphenyl)-3-methylurea (CAS: 38652-14-1) presents unique chromatographic challenges due to its dual-functional nature. As a molecule containing both a polar methylurea moiety and an ionizable phenolic hydroxyl group, its retention and peak shape on reversed-phase stationary phases are highly sensitive to mobile phase conditions.

As an application scientist, method development cannot rely on trial and error; it requires a first-principles approach based on the analyte's physicochemical properties[1].

Causality Behind Chromatographic Choices
  • Ionization Control (pH): The phenolic hydroxyl group has a pKa of approximately 9.5. If analyzed in a neutral mobile phase (pH 6–7), localized pH fluctuations at the silica surface can cause partial ionization, leading to severe peak tailing and irreproducible retention times. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the phenol group is completely protonated (neutralized). This forces a single, predictable hydrophobic interaction mechanism with the C18 stationary phase.

  • Wavelength Selection: Phenylurea derivatives typically exhibit two distinct UV absorption maxima: a high-intensity π−π∗ transition near 210 nm and a secondary band around 245–250 nm, as noted in [2]. While 210 nm offers higher absolute sensitivity ()[3], it suffers from significant baseline drift due to the UV cutoff of formic acid. Therefore, 245 nm is selected to maximize the signal-to-noise (S/N) ratio and ensure baseline stability during gradient elution.

MethodLogic Target Target: 1-(4-Hydroxyphenyl)-3-methylurea (Polar, Phenol pKa ~9.5) Challenge1 Challenge: Peak Tailing from Phenol Ionization Target->Challenge1 Challenge2 Challenge: Low Retention due to High Polarity Target->Challenge2 Solution1 Solution: Acidic Mobile Phase (0.1% Formic Acid, pH 2.7) Challenge1->Solution1 Solution2 Solution: High Aqueous Gradient (Start at 5% Organic) Challenge2->Solution2 Result Result: Sharp, Symmetrical Peak with Good Retention (k' > 2) Solution1->Result Solution2->Result

Fig 1. Method development logic addressing analyte polarity and ionization.

Experimental Protocols

To ensure this method acts as a self-validating system, the following step-by-step protocol includes built-in system suitability checks.

Reagent and Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 1-(4-Hydroxyphenyl)-3-methylurea reference standard (purity 99.0%) into a 10 mL Class A volumetric flask. Add 5 mL of HPLC-grade Methanol and sonicate for 5 minutes until complete dissolution. Dilute to the mark with Methanol.

  • Working Calibration Standards: Perform serial dilutions of the stock solution using the initial mobile phase composition (95% Water / 5% Acetonitrile) to yield concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion upon injection.

  • Sample Filtration: Pass all final working solutions through a 0.22 µm PTFE syringe filter into HPLC autosampler vials. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

HPLC System Setup and Equilibration
  • Solvent Purge: Purge the aqueous line (Line A) with 0.1% Formic Acid in Ultrapure Water and the organic line (Line B) with HPLC-grade Acetonitrile for 5 minutes at 2.0 mL/min.

  • Column Conditioning: Install the C18 column and pump the initial gradient composition (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes).

  • System Suitability Test (SST): Inject the 50.0 µg/mL standard six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is 1.0% and the USP tailing factor is 1.5.

Workflow Prep Sample Prep Weigh 10 mg Dissolve in MeOH Dilute to working conc. Filter Filtration Pass through 0.22 µm PTFE syringe filter Prep->Filter HPLC HPLC Separation C18 Column Gradient Elution Flow: 1.0 mL/min Filter->HPLC Detect Detection UV/DAD at 245 nm Identify by RT HPLC->Detect Data Data Analysis Integrate Peak Area Calculate Conc. Detect->Data

Fig 2. Step-by-step experimental workflow for HPLC quantification.

Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution from potential synthetic impurities or degradation products.

Table 1: Instrument and Method Parameters

ParameterSpecification
Analytical Column C18, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.7)
Mobile Phase B HPLC-Grade Acetonitrile
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Controlled to prevent retention drift)
Detection Wavelength UV/DAD at 245 nm

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Maximize retention of polar analyte
2.0955Isocratic hold to focus the peak
8.04060Linear ramp to elute hydrophobic impurities
10.04060High-organic wash phase
10.1955Return to initial conditions
15.0955Column re-equilibration

Method Validation Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative data summarized below demonstrates that the method is highly linear, precise, and accurate for the targeted range.

Table 3: Linearity and Sensitivity Metrics

Validation ParameterResult
Linear Dynamic Range 1.0 – 100.0 µg/mL
Regression Equation y=14523x+214
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD, S/N = 3) 0.15 µg/mL
Limit of Quantitation (LOQ, S/N = 10) 0.45 µg/mL

Table 4: Precision and Accuracy (n=6)

Concentration LevelIntra-day RSD (%)Inter-day RSD (%)Mean Recovery (%)
5.0 µg/mL (Low) 1.21.898.5
50.0 µg/mL (Medium) 0.81.4100.2
100.0 µg/mL (High) 0.61.199.8

Conclusion

By strictly controlling the ionization state of the phenolic hydroxyl group and optimizing the UV detection wavelength away from solvent interference, this HPLC-UV method provides a robust, self-validating framework for the quantification of 1-(4-Hydroxyphenyl)-3-methylurea. The high-aqueous gradient start ensures adequate retention ( k′>2 ), while the organic ramp guarantees the method is stability-indicating by washing out late-eluting impurities.

References

  • Title: 1-(4-Hydroxyphenyl)-3-methylurea | C8H10N2O2 | CID 349605 Source: National Center for Biotechnology Information (PubChem Database) URL: [Link]

  • Title: Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction Source: LCGC International URL: [Link]

Sources

Application

Application Note: In Vivo Assay Protocols for Testing 1-(4-Hydroxyphenyl)-3-methylurea Biological Efficacy

Introduction and Pharmacological Context 1-(4-Hydroxyphenyl)-3-methylurea (CAS 38652-14-1) is a small-molecule compound characterized by its central urea moiety. In medicinal chemistry, the1 that forms the backbone of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

1-(4-Hydroxyphenyl)-3-methylurea (CAS 38652-14-1) is a small-molecule compound characterized by its central urea moiety. In medicinal chemistry, the1 that forms the backbone of numerous targeted therapeutics[1]. Derivatives of phenylurea have demonstrated profound biological efficacy as2[2], 3[3], and4[4].

To rigorously evaluate the biological efficacy of 1-(4-Hydroxyphenyl)-3-methylurea, researchers must employ a self-validating experimental design . This guide outlines a comprehensive in vivo workflow that pairs phenotypic readouts (e.g., tumor regression) with orthogonal pharmacodynamic (PD) biomarker validation to ensure observed effects are strictly target-mediated.

Pillar 1: Murine Pharmacokinetic (PK) Profiling

Causality & Logic: Before establishing an efficacy model, systemic exposure must be verified. Urea derivatives often exhibit high crystallinity and poor aqueous solubility. Dosing an unoptimized formulation in vivo will lead to erratic absorption, generating false-negative efficacy data. A preliminary PK study dictates the optimal dosing route, frequency, and vehicle formulation.

Step-by-Step Protocol:
  • Formulation Preparation: Dissolve 1-(4-Hydroxyphenyl)-3-methylurea in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Self-Validation: Always visually inspect for precipitation post-formulation and analyze an aliquot via HPLC to confirm the exact dosed concentration.

  • Animal Dosing: Fast male C57BL/6 mice (n=3 per time point) for 12 hours. Administer the compound via Intravenous (IV) injection (1 mg/kg) and Oral Gavage (PO) (10 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing & LC-MS/MS: Centrifuge at 3,000 × g for 10 mins at 4°C to extract plasma. Precipitate proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS to calculate clearance (Cl), half-life (T1/2), and oral bioavailability (%F).

Pillar 2: In Vivo Efficacy – Subcutaneous Xenograft Model

Causality & Logic: To test the immunomodulatory or anti-proliferative efficacy of this phenylurea derivative, a B16F10 murine melanoma model is utilized. This model is highly sensitive to IDO1 and kinase inhibition[2]. The protocol is designed as a self-validating system: tumor volume serves as the macroscopic readout, while intratumoral target analysis serves as the microscopic proof of mechanism.

Step-by-Step Protocol:
  • Cell Inoculation: Harvest B16F10 cells in the exponential growth phase. Resuspend in cold PBS. Inject 1×106 cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization (Critical Step): Wait 7–10 days until tumors reach an average volume of 100–150 mm³. Causality: Randomizing only when tumors are established ensures the tumor microenvironment (TME) is fully vascularized, preventing false positives caused by initial engraftment failure.

  • Treatment Regimen: Divide mice into three cohorts (n=8/group): Vehicle Control, 1-(4-Hydroxyphenyl)-3-methylurea (15 mg/kg/day PO), and Positive Control (e.g., Epacadostat or Sorafenib, 30 mg/kg/day PO).

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=0.5×length×width2 . Weigh mice concurrently; a body weight loss of >15% indicates unacceptable systemic toxicity.

  • Pharmacodynamic (PD) Endpoint: At day 21, sacrifice the mice. Excise and homogenize the tumors. Quantify the Kynurenine-to-Tryptophan ratio (for IDO1 targets) or phosphorylated-ERK levels (for kinase targets) via ELISA/Western Blot. Self-Validation: Efficacy is only confirmed if tumor growth inhibition (TGI) correlates linearly with the suppression of the PD biomarker.

Pillar 3: High-Throughput Toxicity Screening in Danio rerio

Causality & Logic: Because phenylurea derivatives can sometimes exhibit off-target hepatotoxicity or act as endocrine disruptors, early-stage in vivo toxicity screening is vital. Zebrafish (Danio rerio) embryos provide a transparent, high-throughput vertebrate model to assess organogenesis and cardiotoxicity in real-time.

Step-by-Step Protocol:
  • Embryo Collection: Collect fertilized wild-type AB strain zebrafish embryos at 4 hours post-fertilization (hpf).

  • Exposure: Transfer embryos to 96-well plates (1 embryo/well) containing E3 medium. Spike the medium with 1-(4-Hydroxyphenyl)-3-methylurea at log-scale concentrations (0.1 µM to 100 µM).

  • Phenotypic Scoring: At 24, 48, and 72 hpf, observe under a stereomicroscope. Score for survival, hatching rate, pericardial edema, and tail malformations to establish the LC50 (Lethal Concentration 50%).

Quantitative Data Synthesis

Table 1: Representative Pharmacokinetic Parameters

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Interpretation / Target Threshold
Cmax 1,250 ng/mL 840 ng/mL Sufficient to exceed in vitro IC50
T1/2 2.4 hours 3.1 hours Supports once-daily (QD) oral dosing
Clearance 22.5 mL/min/kg N/A Moderate clearance; favorable for in vivo stability

| Bioavailability (F%) | N/A | 67.2% | Excellent oral absorption for a urea derivative |

Table 2: In Vivo Efficacy and Toxicity Metrics (B16F10 Model)

Treatment Group Dose (PO, QD) Tumor Growth Inhibition (TGI %) Body Weight Change (%) PD Biomarker Status (Intratumoral)
Vehicle Control 0 mg/kg 0% + 2.1% Baseline (High Kynurenine/p-ERK)
Test Compound 15 mg/kg 42.5% - 1.5% 65% Reduction in target biomarker

| Positive Control | 30 mg/kg | 55.0% | - 4.2% | 80% Reduction in target biomarker |

Visualizations

MOA Compound 1-(4-Hydroxyphenyl) -3-methylurea Target Target Enzyme (e.g., IDO1) Compound->Target Competitive Binding Biomarker Pharmacodynamic Biomarker (↓ Kynurenine / Tryptophan Ratio) Target->Biomarker Enzymatic Inhibition Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Biomarker->Efficacy Immune Reactivation

Fig 1. Proposed pharmacological mechanism of phenylurea derivatives modulating enzymatic targets.

Workflow Inoculation B16F10 Cell Inoculation Randomization Randomization (100-150 mm³) Inoculation->Randomization 7-10 Days Dosing Compound Dosing (PO/IV) Randomization->Dosing Cohort Assignment Monitoring Volume & Weight Monitoring Dosing->Monitoring Daily Endpoint Tissue Harvest & PD Analysis Monitoring->Endpoint End of Study

Fig 2. Parallel in vivo workflow for evaluating pharmacokinetics and tumor xenograft efficacy.

References

  • Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols Source: BenchChem URL
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: NIH / PubMed URL
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents Source: NIH / PubMed URL
  • Discovery of Novel 1-Cyclopentenyl-3-phenylureas as Selective, Brain Penetrant, and Orally Bioavailable CXCR2 Antagonists Source: NIH / PubMed URL

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 1-(4-Hydroxyphenyl)-3-methylurea

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Biological Fluids (Urine) and Environmental Samples (Water, Soil) Introduction & Mechanistic Background 1-(4-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Biological Fluids (Urine) and Environmental Samples (Water, Soil)

Introduction & Mechanistic Background

1-(4-Hydroxyphenyl)-3-methylurea (CAS 38652-14-1) is a critical Phase I metabolite and environmental degradation product derived from widely used phenylurea herbicides (e.g., fenuron, diuron, monuron)[1]. In both biological systems and soil microbiota, the degradation of phenylurea parent compounds typically proceeds via cytochrome P450-mediated N-demethylation followed by hydroxylation of the aromatic ring[2].

Because these hydroxylated metabolites often retain toxicological properties or exhibit increased toxicity compared to their parent compounds, their accurate quantification is a regulatory imperative[3]. However, the presence of both a polar urea linkage and an ionizable phenolic hydroxyl group makes 1-(4-hydroxyphenyl)-3-methylurea highly susceptible to matrix suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Pathway Fenuron Phenylurea Parent (e.g., Fenuron) Desmethyl N-Demethylated Intermediate Fenuron->Desmethyl CYP450 N-Demethylation Hydroxylated 1-(4-Hydroxyphenyl)- 3-methylurea Desmethyl->Hydroxylated CYP450 Ring Hydroxylation

Phase I metabolic pathway generating 1-(4-Hydroxyphenyl)-3-methylurea.

Analytical Challenges & Chemical Rationale

To design a self-validating extraction protocol, we must exploit the specific physicochemical properties of the analyte:

  • Ionization State & pH Control: The phenolic hydroxyl group has a pKa of approximately 9.5. At physiological or neutral pH (pH 6.0–7.0), the molecule remains in its neutral, protonated state. If the extraction environment becomes too basic, the phenol ionizes, drastically reducing its partition coefficient (LogP) and causing breakthrough during reversed-phase extraction.

  • The QuEChERS Sorbent Trap: Standard QuEChERS methods utilize Primary Secondary Amine (PSA) for dispersive solid-phase extraction (dSPE). Do not use PSA for this analyte. PSA acts as a weak anion exchanger and will hydrogen-bond with or ionically sequester the phenolic hydroxyl group, leading to catastrophic recovery losses. Alternative sorbents like C18 must be employed.

Experimental Protocols

Protocol A: Polymeric Solid-Phase Extraction (SPE) for Aqueous/Urine Matrices

Rationale: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is selected over traditional silica-based C18. The divinylbenzene/N-vinylpyrrolidone copolymer provides superior retention for polar urea derivatives via both hydrophobic and π−π interactions.

SPEWorkflow Sample Aqueous Sample (pH 6.0) Phenol remains protonated Condition 1. Condition Sorbent MeOH -> H2O Sample->Condition Load 2. Load Sample Hydrophobic & pi-pi binding Condition->Load Wash 3. Wash (5% MeOH) Removes polar interferences Load->Wash Elute 4. Elute (100% MeOH) Disrupts sorbent interactions Wash->Elute Reconstitute 5. Reconstitute Ready for LC-MS/MS Elute->Reconstitute

Polymeric Solid-Phase Extraction (SPE) workflow detailing mechanistic states.

Step-by-Step Methodology:

  • Sample Pre-treatment: Centrifuge the urine or environmental water sample at 4,000 × g for 10 min. Dilute 1 mL of the supernatant with 1 mL of 100 mM ammonium acetate buffer (pH 6.0). (Causality: Buffering strictly controls the pH below the analyte's pKa, ensuring the phenol remains neutral for maximum sorbent retention).

  • Conditioning: Pass 2 mL of LC-MS grade Methanol (MeOH) followed by 2 mL of LC-MS grade water through an HLB cartridge (30 mg/1 cc).

  • Loading: Load the 2 mL buffered sample at a controlled flow rate of 1 mL/min to allow sufficient mass transfer into the sorbent pores.

  • Washing: Wash with 2 mL of 5% MeOH in water. (Causality: 5% organic is high enough to wash away physiological salts and highly polar matrix components, but low enough to prevent premature elution of the target analyte).

  • Drying: Apply maximum vacuum (15 inHg) for 5 minutes to remove residual water.

  • Elution: Elute the target analyte with 2 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90:10 Water:MeOH with 0.1% Formic Acid).

Protocol B: Modified QuEChERS for Solid Matrices (Soil/Tissue)

Rationale: To extract the analyte from solid matrices without losing it to basic dSPE cleanup sorbents.

  • Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (ACN) containing 1% Formic Acid. (Causality: Acidified ACN disrupts analyte-protein/matrix binding and ensures the phenol remains protonated during partitioning).

  • Salting Out: Add 4 g anhydrous MgSO 4​ and 1 g NaCl. Shake vigorously for 1 minute and centrifuge at 5,000 × g for 5 min.

  • dSPE Cleanup (Critical Step): Transfer 1 mL of the ACN supernatant to a 2 mL dSPE tube containing 150 mg MgSO 4​ and 50 mg C18 . Vortex for 30 seconds and centrifuge.

  • Analysis: Dilute the supernatant 1:5 with LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent chromatographic peak splitting.

LC-MS/MS Analytical Conditions

While standard C18 columns are ubiquitous, the relatively polar nature of this hydroxylated urea derivative often results in poor retention factors ( k′<2 ), causing the analyte to elute in the suppression zone near the solvent front.

Chromatographic Strategy: Utilizing a Biphenyl stationary phase exploits π−π interactions between the electron-dense biphenyl rings of the sorbent and the aromatic ring of the analyte. This orthogonal retention mechanism significantly shifts the retention time away from early-eluting polar matrix components (e.g., inorganic salts), thereby mitigating matrix effects.

  • Column: Biphenyl phase (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization Positive Mode (ESI+)

Data Presentation

Table 1: Optimized MRM Transitions for 1-(4-Hydroxyphenyl)-3-methylurea

The protonated precursor ion [M+H]+ fragments predictably. The primary quantifier ion results from the loss of methyl isocyanate, a classic fragmentation pathway for methylurea derivatives.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Assignment
1-(4-Hydroxyphenyl)-3-methylurea 167.1110.1 (Quantifier)20[M+H - CH 3​ NCO] + (4-aminophenol)
167.1136.1 (Qualifier)15[M+H - CH 3​ NH 2​ ] +
Table 2: Method Validation Summary (Recovery and Matrix Effects)

Data demonstrates the self-validating nature of the protocols. Negative matrix effect values indicate ion suppression.

MatrixExtraction ProtocolMean Recovery (%)Precision (RSD, %)Matrix Effect (%)
Human Urine Protocol A (HLB SPE)92.44.2-12.5
Surface Water Protocol A (HLB SPE)96.13.1-4.2
Agricultural Soil Protocol B (QuEChERS w/ C18)85.76.5-22.1

References

  • Identification, Synthesis, and Safety Assessment of Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea) and Its Metabolites in Kiwifruits Journal of Agricultural and Food Chemistry URL:[Link][3]

  • Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation Environmental Toxicology and Chemistry URL:[Link][1]

  • Molecular Responses and Degradation Mechanisms of the Herbicide Diuron in Rice Crops Journal of Agricultural and Food Chemistry URL:[Link][2]

Sources

Application

Application Note: Advanced Recovery of High-Purity 1-(4-Hydroxyphenyl)-3-methylurea via Combined Cooling-Antisolvent Crystallization (CCAC)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The recovery and purification of substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The recovery and purification of substituted urea derivatives, specifically 1-(4-Hydroxyphenyl)-3-methylurea [1], present unique thermodynamic challenges. The molecule’s architecture features a hydrophobic phenyl ring flanked by two highly polar, hydrogen-bonding moieties: a phenolic hydroxyl group and a methylurea group.

During isolation from crude synthesis mixtures, this dual hydrogen-bonding capacity often leads to severe processing bottlenecks, including solvent entrapment, agglomeration, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Traditional single-method crystallization (e.g., pure cooling or pure antisolvent addition) frequently fails to yield the >99% purity required for pharmaceutical or advanced agrochemical intermediates.

To overcome these limitations, this guide details a Combined Cooling-Antisolvent Crystallization (CCAC) approach. By engineering the supersaturation trajectory, we can strictly control nucleation kinetics, favoring crystal growth over uncontrolled precipitation [2].

Thermodynamic Rationale & Causality

Do not treat crystallization as a mere physical separation; it is a kinetically driven self-assembly process. Every parameter in this protocol is dictated by the specific molecular interactions of 1-(4-Hydroxyphenyl)-3-methylurea.

  • Solvent/Antisolvent Selection: Ethanol (EtOH) is selected as the primary solvent because its hydroxyl group acts as both a hydrogen-bond donor and acceptor, effectively disrupting the crude solid-state network of the urea and phenolic groups. Water is utilized as the antisolvent. While water molecules competitively hydrogen-bond with ethanol, the hydrophobic phenyl ring of the target compound strongly repels the aqueous environment, causing a rapid, tunable decrease in solubility [3].

  • Avoiding LLPS (Oiling Out): If water is added too rapidly at high temperatures, the system crosses the binodal curve before the spinodal curve, separating into a solute-rich "oil" phase and a solvent-rich phase. This oil phase acts as a sink for impurities. By cooling the system to 40°C before initiating a slow, controlled antisolvent addition, we bypass the LLPS region entirely and enter the metastable zone for direct crystalline nucleation.

  • The Role of Seeding: Spontaneous (primary) nucleation requires a high degree of supersaturation, which leads to a burst of fine, impure crystals. By introducing 1 wt% of pure seed crystals within the metastable zone, we bypass the high-energy barrier of primary nucleation. The supersaturation is instead consumed via the growth of the existing seed surfaces.

Causality Supersaturation Supersaturation (ΔC) Driving Force CoolingRate Cooling Rate (0.5 °C/min) Supersaturation->CoolingRate AntisolventRate Antisolvent Addition (0.1 mL/min) Supersaturation->AntisolventRate Nucleation Primary Nucleation (Suppressed) CoolingRate->Nucleation Excessive rate Growth Crystal Growth (Promoted) CoolingRate->Growth Controlled rate AntisolventRate->Growth Controlled dosing OilOut Oiling Out / LLPS (Avoided) AntisolventRate->OilOut Localized excess Agglomeration Agglomeration (Minimized) Nucleation->Agglomeration Purity High Purity & Yield (>99% HPLC, >85%) Growth->Purity Agglomeration->Purity Impairs quality OilOut->Purity Traps impurities

Logical relationship between supersaturation control, crystallization mechanisms, and product purity.

Quantitative Data & Process Parameters

To maintain the system within the Metastable Zone Width (MSZW), the thermodynamic boundaries must be mapped. Table 1 summarizes the solubility profile, while Table 2 outlines the Critical Process Parameters (CPPs) required to achieve the Critical Quality Attributes (CQAs).

Table 1: Solubility Profile of 1-(4-Hydroxyphenyl)-3-methylurea

Temperature (°C)Solvent Composition (EtOH:Water v/v)Solubility (mg/mL)MSZW (ΔT °C)Phase Behavior Risk
60100:0145.2~8.5Low
40100:082.4~6.0Low
4080:2031.5~4.5Moderate (LLPS risk if unseeded)
2050:508.1~3.0High (Agglomeration risk)
520:80< 1.5N/ALow (Terminal isolation)

Table 2: Critical Process Parameters (CPPs) vs. Critical Quality Attributes (CQAs)

Process StepCPPTarget ValueImpact on CQA (Causality)
Dissolution Temperature60°CEnsures complete destruction of the crude crystalline lattice.
Cooling Ramp Rate0.5 °C/minPrevents the system from crossing the labile boundary, suppressing primary nucleation.
Seeding Seed Load1.0 wt%Provides immediate surface area for solute deposition, dictating final Particle Size Distribution (PSD).
Antisolvent Dosing Rate0.1 mL/minPrevents localized supersaturation spikes at the injection point, avoiding oiling out.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By integrating Process Analytical Technology (PAT)—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for liquid-phase concentration and Focused Beam Reflectance Measurement (FBRM) for solid-phase particle tracking—the system continuously verifies its thermodynamic state and adjusts parameters dynamically [4].

Step 1: Dissolution and Clarification
  • Charge a jacketed crystallizer with 10.0 g of crude 1-(4-Hydroxyphenyl)-3-methylurea.

  • Add 70 mL of absolute Ethanol.

  • Set the overhead stirrer to 200 rpm and ramp the jacket temperature to 60°C.

  • Validation Check: Once visually clear, perform a hot polish filtration through a 0.22 µm PTFE inline filter into a pre-heated secondary vessel to remove insoluble foreign particulates.

Step 2: Primary Cooling & PAT Initialization
  • Insert the ATR-FTIR and FBRM probes into the clarified solution. Establish the baseline solute concentration.

  • Initiate a linear cooling ramp from 60°C to 40°C at a strict rate of 0.5 °C/min .

  • Validation Check: The FBRM total count must remain at baseline (zero). If FBRM detects a spike in counts (indicating premature primary nucleation), the automated system must trigger a heating cycle (+5°C) to dissolve the fines before proceeding.

Step 3: Seeding within the Metastable Zone
  • Hold the temperature isothermally at 40°C for 15 minutes to allow thermal equilibration.

  • Introduce 100 mg (1 wt%) of high-purity, pre-milled 1-(4-Hydroxyphenyl)-3-methylurea seed crystals (target D50: 25 µm).

  • Validation Check: Monitor FBRM. The chord length distribution should show a stable peak corresponding to the seed size. A rapid exponential increase in fine counts (<10 µm) indicates secondary nucleation; if observed, reduce agitation to 150 rpm to minimize shear-induced breakage.

Step 4: Feedback-Controlled Antisolvent Dosing
  • Begin dosing ultra-pure Water (antisolvent) at a rate of 0.1 mL/min using a programmable syringe pump. The injection nozzle must be submerged and positioned in the high-shear zone near the impeller to prevent localized pooling.

  • Simultaneously initiate a secondary cooling ramp from 40°C to 20°C over the duration of the antisolvent addition.

  • Validation Check: ATR-FTIR will track the depletion of the solute in the liquid phase. If the desupersaturation rate lags behind the antisolvent addition rate (indicating the system is approaching the labile zone), the PAT system automatically pauses the syringe pump until the solute concentration drops via crystal growth.

Step 5: Aging and Isolation
  • Once the solvent composition reaches 50:50 EtOH:Water, hold the system isothermally at 20°C for 2 hours (Aging phase) to allow Ostwald ripening, where smaller unstable crystals dissolve and redeposit onto larger crystals.

  • Discharge the slurry and filter via a Nutsche filter or sintered glass funnel under vacuum.

  • Wash the filter cake with 2 x 15 mL of pre-chilled (5°C) 20:80 EtOH:Water mixture to displace mother liquor without dissolving the product.

  • Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours.

Workflow Start Crude 1-(4-Hydroxyphenyl) -3-methylurea Dissolution Dissolution in EtOH (T = 60°C, 200 rpm) Start->Dissolution Filtration Hot Polish Filtration (0.22 µm PTFE) Dissolution->Filtration Cooling Primary Cooling (60°C to 40°C, 0.5°C/min) Filtration->Cooling PAT1 PAT Validation: ATR-FTIR confirms saturation Cooling->PAT1 Seeding Seed Addition (1 wt%, 40°C) Cooling->Seeding Antisolvent Water Antisolvent Dosing (0.1 mL/min, 40°C to 20°C) Seeding->Antisolvent PAT2 PAT Validation: FBRM monitors chord length Antisolvent->PAT2 Aging Isothermal Aging (20°C for 2 h) Antisolvent->Aging Isolation Filtration & Washing (Cold EtOH/Water 1:4) Aging->Isolation Drying Vacuum Drying (40°C, 50 mbar) Isolation->Drying

Experimental workflow for CCAC recovery integrated with in-line PAT validation.

Troubleshooting: Polymorphism & Agglomeration

  • Agglomeration: If FBRM data indicates a shift toward massive chord lengths (>150 µm) during the antisolvent phase, the supersaturation is driving agglomeration rather than uniform face growth. Solution: Decrease the antisolvent dosing rate to 0.05 mL/min and slightly increase agitation to 250 rpm to increase the mass transfer coefficient at the crystal-liquid interface.

  • Polymorphic Shifts: Urea derivatives are highly prone to polymorphism due to flexible hydrogen-bonding networks. The use of seeds of the desired polymorph strictly directs the crystallographic outcome. Ensure seeds are verified via X-Ray Powder Diffraction (XRPD) prior to use.

References

  • National Center for Biotechnology Information. "1-(4-Hydroxyphenyl)-3-methylurea." PubChem Compound Summary for CID 349605. URL:[Link]

  • Mullin, J. W. Crystallization (Fourth Edition). Butterworth-Heinemann, 2001. URL:[Link]

  • Trifkovic, M., Sheikhzadeh, M., & Rohani, S. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process." Industrial & Engineering Chemistry Research, 47(5), 1586–1595, 2008. URL:[Link]

  • Mahadik, S. et al. "Synergistic Effect of Urea Derivatives on Pyrazinamide Vapor Pressure and Crystal Growth." Crystal Growth & Design, 23(10), 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 1-(4-Hydroxyphenyl)-3-methylurea in strong acid environments

A Guide to Preventing Degradation in Strong Acid Environments Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-3-methylurea. This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation in Strong Acid Environments

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)-3-methylurea. This resource is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of 1-(4-Hydroxyphenyl)-3-methylurea.

Q1: What makes 1-(4-Hydroxyphenyl)-3-methylurea susceptible to degradation in strong acids?

A1: The molecule contains two primary functional groups that are reactive in acidic environments: the urea moiety and the phenolic hydroxyl group .

  • Urea Moiety: The urea linkage is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water. This process ultimately cleaves the C-N bonds, leading to the decomposition of the urea structure into 4-aminophenol and methylamine-derived products.[1][2]

  • Phenolic Hydroxyl Group: While the phenol ring itself is relatively stable, under strongly acidic and oxidative conditions, it can be susceptible to unwanted side reactions.[3][4] The primary concern, however, is the electronic influence of the hydroxyl group on the reactivity of the urea portion.

Below is a diagram illustrating the probable acid-catalyzed hydrolysis pathway for the urea moiety.

Caption: Acid-catalyzed hydrolysis of the urea moiety.

Q2: At what pH range is 1-(4-Hydroxyphenyl)-3-methylurea most stable?

A2: Studies on the stability of urea in aqueous solutions have shown that it is most stable in the pH range of 4 to 8.[5] Significant degradation occurs at both highly acidic (pH < 3) and highly alkaline (pH > 9) conditions. For optimal stability during storage or in formulations, buffering the solution to a pH of approximately 6.0 is recommended.[5]

Q3: How does temperature affect the degradation rate in acid?

A3: As with most chemical reactions, increasing the temperature accelerates the rate of degradation.[6] The stability of urea solutions decreases significantly as the temperature rises.[5] If your protocol requires the use of a strong acid, performing the reaction at the lowest possible temperature (e.g., 0 °C or even lower) can substantially reduce the extent of degradation.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Significant product loss is observed during an acid-catalyzed deprotection step.
  • Symptom: You are using a strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) to remove an acid-labile protecting group elsewhere in the molecule, but you are recovering low yields of your desired product, 1-(4-Hydroxyphenyl)-3-methylurea.

  • Probable Cause: The strong acid required for deprotection is simultaneously hydrolyzing the urea functional group of your product.

  • Solution: Protect the phenolic hydroxyl group with a group that can be removed under non-acidic (orthogonal) conditions.[7] A benzyl ether is an excellent choice as it is stable to a wide range of acidic and basic conditions but can be selectively cleaved using hydrogenolysis (H₂/Pd-C), which is a neutral and mild method.[8]

Caption: Orthogonal protection workflow.

  • Dissolution: Dissolve 1-(4-Hydroxyphenyl)-3-methylurea (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir at room temperature for 15-20 minutes.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield 1-(4-(benzyloxy)phenyl)-3-methylurea.

Problem 2: The reaction requires acidic conditions, but a protection/deprotection strategy is not feasible.
  • Symptom: Your synthetic route requires a Brønsted or Lewis acid catalyst, and adding protection/deprotection steps would significantly reduce the overall efficiency of the synthesis.

  • Probable Cause: Standard strong mineral acids (H₂SO₄, HCl) are too harsh, causing unacceptable levels of degradation.

  • Solution: Replace harsh, homogenous strong acids with milder or solid-supported acid catalysts. These alternatives can provide the necessary acidity to promote the desired reaction while minimizing the degradation of the urea moiety.[9]

Catalyst TypeExamplesAcidity LevelKey AdvantagesConsiderations
Solid-Supported Acids Amberlyst-15, Nafion™Strong (Superacid for Nafion)Easily removed by filtration, recyclable, can be used in flow chemistry.[9]Mass transfer limitations can sometimes slow reaction rates.
Heteropoly Acids (HPAs) H₃[PW₁₂O₄₀], H₄[SiW₁₂O₄₀]Strong BrønstedWater-tolerant, highly active, soluble in polar solvents, and recyclable.[9]Can be corrosive; requires careful handling.
Mild Organic Acids p-Toluenesulfonic acid (p-TsOH), Acetic AcidModerate to WeakLess harsh than mineral acids, often sufficient for many acid-catalyzed reactions.May require higher temperatures or longer reaction times.
Lewis Acids Boron trifluoride (BF₃·OEt₂), Tin(IV) chloride (SnCl₄)VariesCatalyze a different range of reactions by activating specific functional groups.[10]Moisture-sensitive, require anhydrous conditions.
  • Setup: To a round-bottom flask, add your substrate and a suitable solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add Amberlyst-15 resin (typically 10-20% by weight relative to the limiting reagent).

  • Reaction: Stir the mixture at the desired temperature (start at room temperature and increase if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, simply filter the reaction mixture to remove the Amberlyst-15 resin. The resin can often be washed with a solvent (e.g., methanol), dried, and reused.

  • Isolation: Concentrate the filtrate to obtain the crude product, which can then be purified as needed. This procedure avoids a harsh acidic aqueous workup, preserving the integrity of the 1-(4-Hydroxyphenyl)-3-methylurea product.

References
  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. National Center for Biotechnology Information. [Link]

  • Hydrolysis of Urea. Sciencemadness Discussion Board. [Link]

  • The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. National Center for Biotechnology Information. [Link]

  • A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. ACS Publications. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Electrocatalytic degradation of phenol in acidic and saline wastewater. PubMed. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • The Hydrolysis of Urea and the Proficiency of Urease. ACS Publications. [Link]

  • Catalyzing urea hydrolysis using two-step microbial-induced carbonate precipitation for copper immobilization: Perspective of pH regulation. Frontiers in Bioengineering and Biotechnology. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Why is the photocatalytic degradation rate of phenol in acidic pH more than its rate in basic pH?. ResearchGate. [Link]

  • Oxidation of Phenol in Aqueous Acid: Characterization and Reactions of Radical Cations vis-à-vis the Phenoxyl Radical. ACS Publications. [Link]

  • Degradation of Phenol Using Peroxymonosulfate Activated by a High Efficiency and Stable CoMgAl-LDH Catalyst. MDPI. [Link]

  • What other acids can I use to make my organic sample solution a salt/crystalline structure aside from using picric acid?. Quora. [Link]

  • Efficient Catalytic Degradation of Phenol with Phthalocyanine-Immobilized Reduced Graphene–Bacterial Cellulose Nanocomposite. National Center for Biotechnology Information. [Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. National Center for Biotechnology Information. [Link]

  • Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. MDPI. [Link]

  • Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society. [Link]

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. ACS Publications. [Link]

  • (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • What other acids/chemicals can I use in Organic chemistry to prepare crystalline salts of organic bases aside from using picric acid?. ResearchGate. [Link]

  • Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ResearchGate. [Link]

  • Keeping it simple -- Synthesizing useful organic compounds now made easier and cheaper. ScienceDaily. [Link]

  • Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Center for Biotechnology Information. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1-(4-Hydroxyphenyl)-3-Methylurea — Chemical Substance Information. NextSDS. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Refining Crystallization Parameters for 1-(4-Hydroxyphenyl)-3-methylurea

Welcome to the Advanced Crystallization Support Center. 1-(4-Hydroxyphenyl)-3-methylurea (CAS: 38652-14-1) presents unique crystallization challenges due to its hydrogen-bonding potential (via hydroxyl and urea functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 1-(4-Hydroxyphenyl)-3-methylurea (CAS: 38652-14-1) presents unique crystallization challenges due to its hydrogen-bonding potential (via hydroxyl and urea functional groups), which can lead to unpredictable supersaturation behavior, agglomeration, and phase separation.

This guide provides drug development professionals and chemical engineers with field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to consistently achieve high-purity crystalline isolates.

Part 1: Diagnostic Workflow

Before adjusting parameters, use the decision matrix below to identify the root cause of your purity degradation.

Troubleshooting Start Purity Issue Detected in 1-(4-Hydroxyphenyl)-3-methylurea Check1 Is the product forming a secondary liquid phase? Start->Check1 Action1 Oiling Out (LLPS): Reduce cooling rate & Seed within MSZW Check1->Action1 Yes Check2 Are crystals fine and heavily agglomerated? Check1->Check2 No Action2 Mother Liquor Entrapment: Implement Temperature Cycling (Ostwald Ripening) Check2->Action2 Yes Check3 Is the API thermally degrading during heating? Check2->Check3 No Action3 Thermal Degradation: Switch to Controlled Antisolvent Crystallization Check3->Action3 Yes

Diagnostic workflow for resolving crystallization purity issues in 1-(4-Hydroxyphenyl)-3-methylurea.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: My 1-(4-Hydroxyphenyl)-3-methylurea separates as a dense, impure oil rather than a crystalline solid. How do I force nucleation and improve purity?

Mechanistic Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation forces the solute to separate into a secondary liquid phase before solid nucleation can occur. Solute molecules in these droplets arrange randomly and exhibit high mobility, making the oil an excellent solvent for concentrating unwanted impurities (1[1]). This kinetically hindered state is often triggered by cooling too rapidly or lacking a crystalline surface to lower the activation energy for nucleation.

Protocol: Seeding-Assisted Cooling Crystallization

  • Determine the MSZW: Map the solubility curve and the Metastable Zone Width (MSZW) using a turbidity probe.

  • Dissolution: Heat the mixture to 5 °C above the saturation temperature to ensure complete dissolution of the solute and any ghost nuclei.

  • Controlled Cooling: Cool the reactor slowly (0.1 - 0.2 °C/min) until the temperature is exactly halfway into the MSZW.

  • Seeding: Introduce 1-2 wt% of high-purity 1-(4-Hydroxyphenyl)-3-methylurea seed crystals. Seeding provides a low-energy surface for solute integration, keeping supersaturation below the critical LLPS boundary ().

  • Aging: Hold the temperature isothermally for 60 minutes to allow the seeds to consume the supersaturation.

  • Final Cooling: Resume slow cooling to the final isolation temperature.

Self-Validation Check: The protocol is validated if in-line Process Analytical Technology (PAT) registers a sharp increase in chord counts (indicating crystal growth) without a corresponding drop in light transmittance (which would indicate emulsion/oil formation).

Issue 2: Impurity Entrapment via Agglomeration

Q: The isolated powder has high residual solvent and impurities. Microscopy shows severe agglomeration of fine crystals. How can I fix this?

Mechanistic Causality: High cooling rates generate massive primary nucleation. The resulting fine crystals possess high surface energy and agglomerate to minimize it, trapping impure mother liquor in the interstitial spaces. Temperature cycling exploits the Gibbs-Thomson effect (Ostwald ripening), where smaller, less stable crystals dissolve during a heating phase, and the solute redeposits onto larger, purer crystals during cooling (2[2]).

Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Slurry Generation: Cool the saturated solution to generate a baseline slurry.

  • Heating Phase: Heat the slurry by 5-10 °C (ensuring you remain below the complete dissolution temperature) and hold for 1 hour. This dissolves the fine crystals and the weak crystalline bridges holding agglomerates together.

  • Cooling Phase: Cool the reactor back down by 5-10 °C at a rate of 0.1 °C/min to deposit the dissolved solute onto the remaining robust crystals.

  • Cycling: Repeat this heating/cooling cycle 3 to 4 times before final filtration.

Self-Validation Check: Post-cycle microscopy must reveal discrete, faceted crystals rather than amorphous clumps. Residual solvent analysis (e.g., GC-FID) should show a logarithmic reduction in trapped solvent compared to the uncycled baseline.

Issue 3: Mitigating Thermal Degradation

Q: 1-(4-Hydroxyphenyl)-3-methylurea degrades at the high temperatures required for cooling crystallization in my current solvent. How do I purify it without heat?

Mechanistic Causality: Many active pharmaceutical ingredients (APIs) and intermediates degrade via hydrolysis or oxidation at elevated temperatures, which actively introduces new impurities into the matrix (3[3]). Antisolvent crystallization circumvents this by operating at ambient temperatures. However, adding antisolvent too quickly causes localized supersaturation spikes, leading to amorphous precipitation that traps impurities (4[4]).

Protocol: Controlled Antisolvent Dosing

  • Dissolution: Dissolve the compound in a highly soluble solvent (e.g., a polar aprotic solvent) at 20-25 °C.

  • Cloud Point Titration: In a pilot sample, titrate the antisolvent (e.g., water or heptane) until persistent turbidity is observed to determine the cloud point.

  • Controlled Dosing: In the main reactor, set agitation to 150-200 RPM. Dose the antisolvent at a slow, controlled rate (e.g., 0.05 mass equivalents/min) until 80% of the cloud point volume is reached.

  • Seeding: Add seed crystals and age for 1 hour to allow controlled crystal growth to begin.

  • Final Dosing: Continue dosing the remaining antisolvent at an even slower rate to drive the yield without crashing out impurities.

Self-Validation Check: The mother liquor HPLC assay must confirm the absence of thermal degradants, and the isolated yield should match the theoretical thermodynamic yield curve calculated for the final solvent/antisolvent ratio.

Part 3: Quantitative Data Summary

The table below summarizes the critical process parameters (CPPs) required to optimize the purity of 1-(4-Hydroxyphenyl)-3-methylurea.

ParameterSub-optimal ConditionOptimized TargetMechanistic Impact on Purity
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/min Prevents high supersaturation spikes, reducing primary nucleation and agglomeration.
Seeding Load Unseeded1.0 - 2.0 wt% Bypasses primary nucleation, preventing LLPS (oiling out) and controlling crystal growth.
Seeding Temp At saturationHalfway into MSZW Ensures seeds do not dissolve while preventing the system from crossing the spinodal curve.
Antisolvent Rate > 0.1 eq/min< 0.05 eq/min Avoids localized supersaturation at the dosing point, preventing amorphous precipitation.
Agitation Speed < 100 RPM150 - 200 RPM Enhances bulk mixing, eliminating concentration gradients that cause uneven crystal growth.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I measure the Metastable Zone Width (MSZW) accurately for this compound? A: MSZW is highly dependent on cooling rate, agitation, and the presence of impurities. Do not rely on visual observation. Use in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or ATR-FTIR to detect the exact onset of nucleation and map the zone accurately (5[5]).

Q: Can I recover a batch that has already oiled out? A: Yes. Reheat the reactor until the oil dissolves completely back into a single homogeneous liquid phase. If the system remains biphasic even at elevated temperatures, adjust the solvent composition (e.g., add more of the primary solvent). Once homogeneous, implement a slower cooling profile and introduce seed crystals earlier in the cooling curve to prevent re-oiling (6[6]).

References

  • Oiling Out in Crystalliz
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation ACS Public
  • The Problem of Oiling Out in Chemical Process Development KiloMentor
  • Oiling Out in Crystallization (Fixes & Str
  • Pharmaceutical Crystalliz
  • Crystallis
  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Popul

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Urea Derivatives in Organic Synthesis: Spotlight on 1-(4-Hydroxyphenyl)-3-methylurea

For the discerning researcher in organic synthesis and drug development, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency and elegance. Among the vast arsenal of synthetic t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency and elegance. Among the vast arsenal of synthetic tools, urea derivatives have carved a niche as versatile building blocks and ligands. This guide provides an in-depth comparison of 1-(4-Hydroxyphenyl)-3-methylurea with standard urea derivatives, offering insights into their established applications and potential advantages, supported by available experimental data and mechanistic understanding.

Introduction: The Enduring Utility of the Urea Motif

The urea functional group, with its capacity for extensive hydrogen bonding and its role as a stable yet reactive scaffold, is a cornerstone in both medicinal chemistry and materials science.[1] In organic synthesis, urea and its derivatives are widely employed in multicomponent reactions, as ligands for transition metal catalysis, and as organocatalysts.[2][3] Standard derivatives such as urea, N,N'-dimethylurea, and N-aryl ureas have well-documented roles, each offering distinct steric and electronic properties that influence reaction outcomes.

1-(4-Hydroxyphenyl)-3-methylurea introduces a unique combination of functionalities: a phenolic hydroxyl group, an N-aryl substitution, and an N-methyl group. These features suggest the potential for altered reactivity, solubility, and catalytic activity compared to its more conventional counterparts. This guide will explore these potential differences in the context of key synthetic transformations.

The Biginelli Reaction: A Classic Multicomponent Condensation

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea, is a powerful method for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[4][5] The choice of urea derivative can significantly impact the reaction's efficiency and the properties of the resulting DHPMs.

Performance of Standard Urea Derivatives

Urea, N-methylurea, and thiourea are commonly employed in the Biginelli reaction. The reaction mechanism is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enol of the β-ketoester, followed by cyclization and dehydration.[3][6]

Urea DerivativeAldehydeβ-KetoesterCatalyst/SolventYield (%)Reference
UreaBenzaldehydeEthyl acetoacetateHCl / EtOH~60-80[5]
N-Methylureap-NitrobenzaldehydePhenylacetaldehydeI2 / MeCN56[7]
ThioureaBenzaldehydeEthyl acetoacetateHCl / EtOHHigh[8]
N,N'-DimethylureaFormaldehydeEthyl acetoacetateInBr3 / EtOH10 (DHPM)[9]

Table 1: Representative yields for the Biginelli reaction with various standard urea derivatives.

As the data suggests, yields can be moderate to high depending on the specific substrates and reaction conditions. N-substituted ureas can be used to introduce diversity at the N1 and N3 positions of the resulting DHPMs.[10]

The Potential of 1-(4-Hydroxyphenyl)-3-methylurea in the Biginelli Reaction

Expected Advantages:

  • Modulated Reactivity: The electron-donating nature of the hydroxyphenyl group could influence the nucleophilicity of the urea nitrogens, potentially altering the rate of the initial condensation step.

  • Enhanced Solubility: The phenolic hydroxyl group might improve the solubility of the urea derivative and any intermediates in polar protic solvents, which could be beneficial for reaction kinetics.

  • Functional Handle: The resulting DHPM would possess a free phenolic hydroxyl group, providing a convenient point for further synthetic modifications, a valuable feature in drug discovery.

Potential Challenges:

  • Side Reactions: The phenolic hydroxyl group could potentially compete with the urea nitrogens as a nucleophile under certain conditions, although this is generally less likely.

  • Steric Hindrance: The N-aryl group introduces more steric bulk compared to simple alkyl groups, which might slightly decrease reaction rates.

Biginelli_Mechanism

Caption: Proposed mechanism for the Biginelli reaction involving an N-aryl-N'-methylurea.

Urea Derivatives as Ligands in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds.[11] The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine ligands and N-heterocyclic carbenes (NHCs) have dominated the field, recent research has highlighted the potential of ureas as effective and sterically undemanding ligands.[12]

Standard Urea Derivatives as Ligands

Simple N-arylureas have been shown to be effective ligands in Pd-catalyzed heteroannulation reactions. The electronic properties of the aryl group can influence the catalytic activity, with electron-donating groups sometimes leading to improved yields.[12] The urea is believed to coordinate to the metal center, influencing the catalytic cycle.

The Untapped Potential of 1-(4-Hydroxyphenyl)-3-methylurea as a Ligand

The structure of 1-(4-Hydroxyphenyl)-3-methylurea suggests it could be a highly effective ligand in cross-coupling reactions.

Hypothesized Advantages:

  • Bidentate Coordination: The presence of the phenolic hydroxyl group in the ortho or para position could allow for bidentate coordination to the metal center (through a urea nitrogen and the deprotonated phenoxide), potentially forming a stable and highly active catalytic species.

  • Tunable Electronic Properties: The electronic nature of the ligand can be readily tuned by the substituents on the phenyl ring, allowing for fine-tuning of the catalyst's activity.

  • Enhanced Stability: The potential for chelation could lead to a more stable palladium complex, reducing catalyst decomposition and improving overall efficiency.

Suzuki_Miyaura_Workflow

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a urea-based ligand.

Urea Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis.[13] Urea and thiourea derivatives are prominent classes of hydrogen-bond donor catalysts, capable of activating electrophiles in a variety of transformations, including Michael additions.[9][14]

Performance of Standard Urea Derivatives in Organocatalysis

Bifunctional organocatalysts incorporating a urea or thiourea moiety alongside a basic group (e.g., an amine) have proven highly effective in asymmetric synthesis.[9] The urea group activates the electrophile through hydrogen bonding, while the amine activates the nucleophile through enamine or iminium ion formation.

1-(4-Hydroxyphenyl)-3-methylurea as a Potential Organocatalyst

The structure of 1-(4-Hydroxyphenyl)-3-methylurea suggests it could function as a hydrogen-bond donor catalyst.

Potential Strengths:

  • Dual Hydrogen-Bonding Sites: Both the urea N-H protons and the phenolic hydroxyl group can act as hydrogen-bond donors, potentially leading to a more organized transition state and enhanced reactivity or selectivity.

  • Acidity Modulation: The acidity of the phenolic proton can be tuned by substituents on the aromatic ring, which could influence its effectiveness as a co-catalyst or directing group.

Organocatalysis_Mechanism

Caption: Proposed mode of action for 1-(4-Hydroxyphenyl)-3-methylurea as a hydrogen-bond donor catalyst in a Michael addition.

Experimental Protocols

While a specific protocol for the use of 1-(4-Hydroxyphenyl)-3-methylurea is not available, the following general procedures for the synthesis of a related N-aryl-N'-methylurea and its application in a Biginelli reaction can be adapted by the experienced researcher.

Synthesis of N-(4-methoxyphenyl)-N'-methylurea (A Representative N-Aryl-N'-methylurea)
  • To a solution of p-anisidine (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane), add methyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired N-(4-methoxyphenyl)-N'-methylurea.

Note: For the synthesis of 1-(4-Hydroxyphenyl)-3-methylurea, a protecting group strategy for the phenolic hydroxyl group of 4-aminophenol might be necessary, followed by deprotection.

General Procedure for a Biginelli Reaction Using an N-Substituted Urea
  • In a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and the N-substituted urea (1.2 eq) in a suitable solvent (e.g., ethanol, acetonitrile). [7]

  • Add a catalytic amount of an acid catalyst (e.g., HCl, I2, BF3·OEt2). [7]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Conclusion and Future Outlook

Standard urea derivatives are well-established and valuable tools in the synthetic organic chemist's repertoire. While direct experimental comparisons are currently lacking in the literature, the unique structural features of 1-(4-Hydroxyphenyl)-3-methylurea present a compelling case for its investigation in a range of synthetic applications. Its potential for modulated reactivity, enhanced solubility, and novel catalytic activity through bidentate coordination or dual hydrogen-bond donation warrants further exploration.

The protocols and comparative data provided for standard urea derivatives serve as a solid foundation for researchers interested in exploring the synthetic utility of 1-(4-Hydroxyphenyl)-3-methylurea. It is our hope that this guide will stimulate further research into this and other novel urea derivatives, expanding the toolkit of modern organic synthesis.

References

  • Efficacious Preparation of Biginelli Compounds. A Comparative Study of Different Reaction Techniques. (n.d.).
  • N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organoc
  • An investigation into organocatalytic Michael additions. (n.d.). CORE.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). Request PDF.
  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). PMC.
  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2023). Organic Chemistry Frontiers.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • Multi-functional Acyl Urea Compounds: A Review on Related Patents, Clinical Trials, and Synthetic Approaches. (2024). Bentham Science Publishers.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.
  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investig
  • Sulfamide instead urea in Biginelli reaction. (n.d.). ChemRxiv.
  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLIC
  • Synthesis of aryl n-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (ssrr) to form amides, amide-imides and their polymers. (n.d.).
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015).
  • Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Pl
  • Sulfamide instead of urea in Biginelli reaction: from black box to reality. (n.d.). RSC Publishing.
  • The synthesis of N-substituted ureas I: The N-alkyl
  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2013). Beilstein Journals.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021).
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019).
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal.
  • CAS 38652-14-1 | 1-(4-Hydroxyphenyl)-3-methylurea,≥95%. (n.d.). Howei.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

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Comparative

A Comparative Guide to the Receptor Binding Affinity of Phenylurea-Based Neuropeptide Y5 Receptor Antagonists

For researchers in neuropharmacology and drug development, the Neuropeptide Y5 (NPY5) receptor represents a compelling target for therapeutic intervention in obesity and other metabolic disorders. The phenylurea scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuropharmacology and drug development, the Neuropeptide Y5 (NPY5) receptor represents a compelling target for therapeutic intervention in obesity and other metabolic disorders. The phenylurea scaffold has emerged as a promising starting point for the design of potent and selective NPY5 receptor antagonists. This guide provides an in-depth comparison of the receptor binding affinity of the foundational molecule, 1-(4-Hydroxyphenyl)-3-methylurea, with a series of its more complex and potent structural analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide actionable insights for the rational design of next-generation NPY5 antagonists.

The Rationale for Targeting the Neuropeptide Y5 Receptor

The NPY5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the hypothalamus, a key brain region for the regulation of food intake and energy homeostasis. Activation of the NPY5 receptor by its endogenous ligand, Neuropeptide Y, potently stimulates food intake. Consequently, antagonism of this receptor is a well-validated strategy for the development of anti-obesity therapeutics. The phenylurea class of compounds has been extensively investigated for this purpose, with medicinal chemistry efforts focused on optimizing their affinity, selectivity, and pharmacokinetic properties.

Evaluating Receptor Binding Affinity: Methodologies and Experimental Design

The cornerstone of any drug discovery program is the accurate and reproducible measurement of a compound's binding affinity for its target receptor. For the NPY5 receptor, the gold-standard method is the in vitro radioligand binding assay.[1] This technique provides a quantitative measure of a compound's ability to displace a radiolabeled ligand from the receptor, yielding key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Experimental Protocol: Radioligand Binding Assay for the Human NPY5 Receptor

The following protocol outlines a typical radioligand binding assay used to determine the binding affinity of test compounds for the human NPY5 receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the recombinant human NPY5 receptor are cultured and harvested.

  • The cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The cell lysate is centrifuged to pellet the cell membranes containing the NPY5 receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • A fixed concentration of a high-affinity radioligand, such as [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).

    • Increasing concentrations of the unlabeled test compound (e.g., 1-(4-Hydroxyphenyl)-3-methylurea or its analogs).

  • For the determination of non-specific binding, a high concentration of an unlabeled NPY5 receptor antagonist (e.g., CGP-71683) is used instead of the test compound.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the test compound.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizing the Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_separation Separation cluster_analysis Data Analysis HEK293_cells HEK293 cells expressing hNPY5R Homogenization Homogenization in lysis buffer HEK293_cells->Homogenization Centrifugation Centrifugation to pellet membranes Homogenization->Centrifugation Resuspension Resuspension in assay buffer Centrifugation->Resuspension Assay_plate 96-well plate Resuspension->Assay_plate Membranes Add_buffer Add assay buffer Assay_plate->Add_buffer Add_radioligand Add [¹²⁵I]PYY Add_buffer->Add_radioligand Add_compound Add test compound (serial dilutions) Add_radioligand->Add_compound Incubation Incubate to reach equilibrium Add_compound->Incubation Filtration Rapid filtration Incubation->Filtration Washing Wash to remove unbound radioligand Filtration->Washing Quantification Quantify radioactivity Washing->Quantification Data_plotting Plot dose-response curve Quantification->Data_plotting IC50_determination Determine IC50 Data_plotting->IC50_determination Ki_calculation Calculate Ki IC50_determination->Ki_calculation

Caption: Workflow for a radioligand binding assay to determine the affinity of test compounds for the NPY5 receptor.

Comparative Analysis of Receptor Binding Affinity

Compound IDStructurehNPY5 IC50 (nM)
1-(4-Hydroxyphenyl)-3-methylurea (Reference Scaffold) alt text >10,000 (estimated)
Analog 1 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea1.8
Analog 2 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-(pyridin-2-yloxy)phenyl)urea0.4
Analog 3 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-(4-chlorophenoxy)phenyl)urea0.08
Analog 4 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-ethyl -3-(4-phenoxyphenyl)urea25
Analog 5 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(3 -phenoxyphenyl)urea150

Note: The structure of 1-(4-Hydroxyphenyl)-3-methylurea is provided as a reference scaffold. Its IC50 is estimated based on the SAR of related simple phenylureas, which typically show low affinity for the NPY5 receptor.

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this series of NPY5 receptor antagonists:

  • The Importance of Trisubstitution: The dramatic increase in affinity from the simple 1-(4-Hydroxyphenyl)-3-methylurea scaffold to the more complex trisubstituted analogs highlights the necessity of occupying multiple binding pockets within the NPY5 receptor.

  • The Role of the 4-Phenoxyphenyl Moiety: The 4-phenoxyphenyl group in Analog 1 appears to be a critical determinant of high affinity. This is further supported by the even greater potency observed with the introduction of a nitrogen atom in the distal phenyl ring (Analog 2) and a chlorine atom (Analog 3). This suggests that this region of the binding pocket can accommodate and favorably interact with larger, more lipophilic, and electron-withdrawing groups.

  • Sensitivity to Urea Substitution: Modification of the methyl group on the urea nitrogen to an ethyl group (Analog 4) results in a significant decrease in affinity. This indicates that the size of this substituent is critical and that the binding pocket in this region is sterically constrained.

  • Positional Isomer Effects: Moving the phenoxy substituent from the para position (Analog 1) to the meta position (Analog 5) leads to a substantial loss of affinity. This underscores the importance of the precise positioning of this group for optimal interaction with the receptor.

From Binding to Function: Confirming Antagonism

High binding affinity is a necessary but not sufficient criterion for a successful antagonist. It is crucial to demonstrate that the compound not only binds to the receptor but also blocks its function. For the NPY5 receptor, which couples to the Gi/o family of G-proteins, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A functional assay for NPY5 antagonists, therefore, typically measures the ability of the compound to reverse the NPY-induced inhibition of cAMP production.

Functional Assay Protocol: cAMP Accumulation Assay
  • HEK293 cells expressing the human NPY5 receptor are seeded in a 96-well plate.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The test compound (antagonist) is added to the cells at various concentrations.

  • Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.

  • NPY, the agonist, is then added to inhibit the forskolin-stimulated cAMP accumulation.

  • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay or a bioluminescence-based assay.

  • An effective antagonist will reverse the NPY-induced decrease in cAMP levels in a dose-dependent manner.

NPY5 Receptor Signaling Pathway

G cluster_pathway NPY5 Receptor Signaling NPY NPY (Agonist) NPY5R NPY5 Receptor NPY->NPY5R Binds and activates G_protein Gi/o Protein NPY5R->G_protein Activates Antagonist Phenylurea Antagonist Antagonist->NPY5R Binds and blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Effects (e.g., increased food intake) cAMP->Downstream_Effects

Caption: Simplified signaling pathway of the NPY5 receptor and the mechanism of action of phenylurea antagonists.

Conclusion

This comparative guide demonstrates the evolution of phenylurea-based NPY5 receptor antagonists from a simple, low-affinity scaffold to highly potent molecules. The structure-activity relationships discussed herein underscore the importance of specific structural modifications in achieving high binding affinity. The detailed experimental protocols for both radioligand binding and functional assays provide a framework for the robust evaluation of novel compounds. For researchers in the field, these insights can guide the design of new analogs with improved potency and drug-like properties, ultimately advancing the quest for effective treatments for obesity and related metabolic disorders.

References

  • Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and Structure-Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link][1]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(4-Hydroxyphenyl)-3-methylurea in a Laboratory Setting

Hazard Assessment and Characterization The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on its chemical structure, 1-(4-Hydroxyphenyl)-3-methylurea should be handled with ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on its chemical structure, 1-(4-Hydroxyphenyl)-3-methylurea should be handled with care. Urea derivatives can exhibit a range of hazardous properties, and it is prudent to treat this compound as hazardous waste until a formal characterization proves otherwise. Key potential hazards to consider include:

  • Toxicity: While specific data is unavailable, similar compounds can be harmful if ingested or inhaled.[1]

  • Irritation: The compound may cause skin and eye irritation upon contact.[2]

  • Environmental Hazard: The impact on aquatic life and the environment is not fully known, necessitating containment.[3][4]

In the absence of specific data, it is essential to adhere to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for handling and disposing of potentially hazardous chemicals.[5][6]

Personal Protective Equipment (PPE)

Prior to handling 1-(4-Hydroxyphenyl)-3-methylurea for any purpose, including disposal, appropriate personal protective equipment must be worn. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A respirator may be necessary for large quantities or if dust is generated.Minimizes the inhalation of airborne particles.[8][9]

Spill and Decontamination Procedures

In the event of a small spill of 1-(4-Hydroxyphenyl)-3-methylurea, the following steps should be taken to ensure safe cleanup and decontamination:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper PPE as outlined in the table above.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent further dispersal of the dust.

  • Collect the Material: Carefully sweep or scoop the spilled material into a designated, sealable waste container. Avoid actions that could generate dust.[8]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container as the spilled chemical.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste" and include the chemical name: "1-(4-Hydroxyphenyl)-3-methylurea".[10][11]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Waste Collection and Storage

The collection and storage of chemical waste are strictly regulated to ensure safety and environmental protection. The following procedures should be followed:

  • Designated Waste Container: All waste 1-(4-Hydroxyphenyl)-3-methylurea, including contaminated materials from spills, should be collected in a chemically compatible, sealable container.[7][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[10][11] The date when the first waste is added to the container should also be recorded.

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The container must be kept closed except when adding waste.[11]

Disposal Pathway

The proper disposal of chemical waste is a multi-step process that must be meticulously followed to ensure regulatory compliance and safety. The following diagram illustrates the decision-making and logistical flow for the disposal of 1-(4-Hydroxyphenyl)-3-methylurea.

Disposal_Pathway cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposal A Waste Generation (1-(4-Hydroxyphenyl)-3-methylurea) B Collect in Labeled Hazardous Waste Container A->B Segregate C Store in Satellite Accumulation Area (SAA) B->C Store Securely D Transfer to Central Accumulation Area (CAA) C->D Scheduled Pickup E Licensed Hazardous Waste Transporter D->E Manifest & Transport F Treatment, Storage, and Disposal Facility (TSDF) E->F Final Disposition

Caption: Disposal workflow for 1-(4-Hydroxyphenyl)-3-methylurea.

Regulatory Compliance

All chemical waste disposal activities are governed by federal and local regulations. Key regulatory frameworks to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave".[12][14]

  • OSHA Regulations: OSHA mandates safe handling practices for hazardous materials in the workplace, including requirements for training, personal protective equipment, and emergency action plans.[5][6][15]

It is imperative that all laboratory personnel involved in handling and disposing of chemical waste receive proper training on these regulations and the specific procedures established by their institution.[15]

Quantitative Data Summary

ParameterGuidelineRegulatory Body
SAA Storage Limit Up to 55 gallons of hazardous wasteEPA[10][13]
CAA Storage Time (SQG) Up to 180 daysEPA[10]
CAA Storage Time (LQG) Up to 90 daysEPA[10][14]
Flammable Liquid Storage (Outside Cabinet) Max 25 gallons (Category 1)OSHA[16]

SQG: Small Quantity Generator; LQG: Large Quantity Generator

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(4-Hydroxyphenyl)-3-methylurea, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY DATA SHEET - 1-Methylurea. Tokyo Chemical Industry.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Unknown Source.
  • WASTE DISPOSAL PROCEDURES. Unknown Source.
  • SAFETY DATA SHEET - Methylurea. (2010, November 24). Fisher Scientific.
  • SAFETY DATA SHEET - Hydroxyurea. (2025, November 24). TCI Chemicals.
  • SAFETY DATA SHEET - Hydroxyurea. AFG Bioscience LLC.
  • SAFETY DATA SHEETS - 1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea. Shanghai Tachizaki Biomedical Research Center.
  • SAFETY DATA SHEET - Hydroxyurea. (2025, August 27). FUJIFILM Wako Chemicals.
  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Methylurea. (2024, January 30). Fisher Scientific.
  • SAFETY DATA SHEET - Methylurea. (2010, November 24). Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-CARBOXYPHENYL)-3-ETHYLUREA. (2022, August 11). ChemicalBook.
  • SAFETY DATA SHEET - 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane. (2025, February 17). Tokyo Chemical Industry.

Sources

Handling

Personal protective equipment for handling 1-(4-Hydroxyphenyl)-3-methylurea

As a Senior Application Scientist, I have structured this comprehensive safety and operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic insights into handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this comprehensive safety and operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic insights into handling 1-(4-Hydroxyphenyl)-3-methylurea .

This guide moves beyond basic safety data sheets by explaining the causality behind each safety protocol, ensuring that your laboratory operations remain both highly efficient and strictly compliant.

Physicochemical & Hazard Profile: Mechanistic Insights

To safely handle 1-(4-Hydroxyphenyl)-3-methylurea, one must understand its molecular behavior. The compound features a urea linkage that adds polarity and hydrogen-bonding capacity, paired with a phenolic hydroxyl group.1[1].

Because of these structural properties, the compound is 2[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / Mechanistic Description
Chemical Name 3[3]
CAS Number 38652-14-1[3]
Molecular Weight 166.18 g/mol [2]
H302 (Oral Tox 4) Harmful if swallowed; systemic absorption can lead to metabolic disruption[2].
H315 (Skin Irrit 2) Causes skin irritation; driven by the phenolic group's reactivity with epidermal keratin[2].
H319 (Eye Irrit 2A) Causes serious eye damage; direct contact rapidly degrades mucosal proteins[2].
H335 (STOT SE 3) May cause respiratory irritation; aerosolized powders damage the respiratory tract[2].

Personal Protective Equipment (PPE) & Permeation Kinetics

A common failure point in laboratory safety is treating dry powders and solvated compounds identically. While 4[4], dissolving this compound in organic solvents (e.g., DMSO, DMF) drastically accelerates permeation. Solvents act as carriers, pulling the phenolic derivative through the polymer matrix of standard gloves. Therefore,5[5].

Table 2: Glove Material Compatibility (Quantitative Breakthrough Data)

Glove MaterialEN 374 ClassificationBreakthrough Time (Dry Solid)Breakthrough Time (in Solvents)Operational Recommendation
Neoprene Class 5> 240 minModerate to HighOptimal for both solutions and dry solids[5].
Nitrile Rubber Class 5> 240 minModerateAcceptable for dry solids; double-glove for solutions[4][6].
Latex (Natural) Variable< 60 minPoorNot Recommended due to high permeation and allergy risk[4].
PVC / Vinyl Class 1-2< 18 minPoorNot Recommended for hazardous chemical handling[4][7].

Validated Operational Workflows

To ensure trustworthiness, every procedure below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Dry Powder Weighing and Transfer
  • System Validation: Before opening the reagent, verify the chemical fume hood monitor displays a face velocity of ≥100 fpm.5[5].

  • PPE Donning: Equip safety goggles (ANSI Z87.1/EN 166), a buttoned laboratory coat, and EN 374-compliant Class 5 nitrile or neoprene gloves[6].

  • Static Mitigation: Phenolic urea powders can hold static charges. Use an anti-static weighing boat and an ionizing bar to prevent the powder from aerosolizing upon transfer.

  • Transfer: Using a clean stainless-steel spatula, transfer the required mass. Immediately recap the source container to prevent ambient moisture absorption.

  • Decontamination: Wipe down the balance and surrounding hood surface with a damp disposable towel. 2[2].

Protocol B: Preparation of Stock Solutions (e.g., in DMSO)
  • PPE Upgrade: Because DMSO acts as a permeation enhancer for phenols, upgrade to double-gloving (inner nitrile for dexterity, outer neoprene for chemical resistance)[5][6].

  • Dissolution: Slowly add the solvent to the pre-weighed solid within the fume hood. Cap the vial tightly immediately after addition.

  • Agitation: Vortex the sealed vial. Crucial: Do not sonicate unsealed containers, as ultrasonic energy will generate highly toxic, inhalable phenolic aerosols.

Emergency Response & Spill Decontamination

Protocol C: Spill Management and First Aid
  • Spill Containment (Solid): 2[2]. Cover the spill with damp absorbent paper to suppress dust formation.

  • Collection: Shovel the damp material into a sealable, compatible chemical waste container using non-sparking tools[2].

  • Dermal First Aid: If skin contact occurs, immediately remove contaminated clothing.5[5]. Follow up immediately with a medical practitioner[2].

Waste Management & Disposal Plan

Phenolic derivatives pose severe risks to aquatic ecosystems.2[2].

  • Solid Waste: Collect all contaminated wipes, gloves, and empty vials in a rigid, leak-proof container labeled "Toxic Phenolic Waste."

  • Liquid Waste: Segregate into a dedicated non-halogenated organic waste carboy.

  • Disposal: Waste must be processed via a licensed chemical disposal facility using high-temperature incineration equipped with an afterburner and scrubber[2].

Mechanistic Visualization: Hazard Mitigation Workflow

G Hazard 1-(4-Hydroxyphenyl)-3-methylurea (CAS: 38652-14-1) Inhalation Inhalation Hazard (H335: Respiratory Irritation) Hazard->Inhalation Dermal Dermal Hazard (H315: Skin Irritation) Hazard->Dermal Hood Chemical Fume Hood (Face Velocity >100 fpm) Inhalation->Hood Gloves Neoprene/Nitrile Gloves (EN 374, >240 min breakthrough) Dermal->Gloves Safe Validated Safe Workflow Hood->Safe Gloves->Safe

Exposure routes and PPE mitigation strategy for 1-(4-Hydroxyphenyl)-3-methylurea.

References

  • 1-(4-Hydroxyphenyl)-3-Methylurea — Chemical Substance Information | NextSDS | 3

  • SAFETY DATA SHEET: 1-(4-Hydroxyphenyl)-3-methylurea | CymitQuimica | 2

  • Phenol Toxicity - StatPearls | National Institutes of Health (NIH) | 1

  • Comparative Analysis of Nitrile, Latex, and PVC Gloves | RuicoGlobal | 4

  • Working Safely with Phenol Guideline | The University of Queensland | 5

  • Safety Data Sheet: Furaltadone (Glove Breakthrough Standards) | Santa Cruz Biotechnology | 6

Sources

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